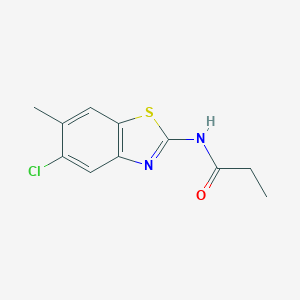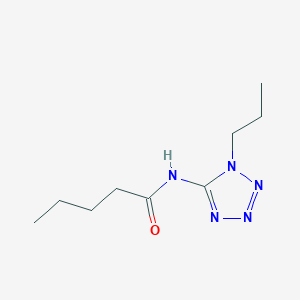![molecular formula C19H15BrN4O3 B283729 (4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE](/img/structure/B283729.png)
(4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE typically involves the condensation of 4-bromobenzaldehyde with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde in the presence of a suitable base. The reaction is followed by cyclization with hydrazine hydrate to form the pyrazolidinedione ring. The reaction conditions may include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione
- 1-(4-fluorophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione
Uniqueness
(4Z)-1-(4-BROMOPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Propiedades
Fórmula molecular |
C19H15BrN4O3 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(4Z)-1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H15BrN4O3/c1-22-15-8-3-11(10-16(15)23(2)19(22)27)9-14-17(25)21-24(18(14)26)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,25)/b14-9- |
Clave InChI |
GSDPBNWKMRPZRT-ZROIWOOFSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
SMILES isomérico |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
SMILES canónico |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
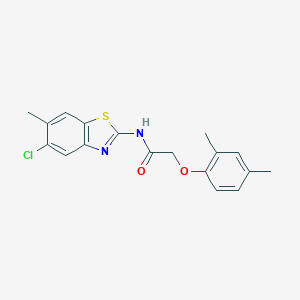
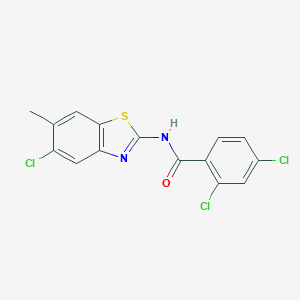

![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
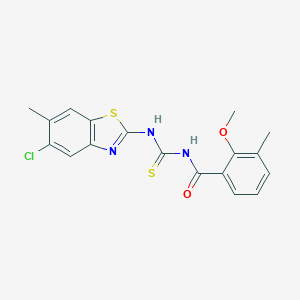
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-[(2,4-dimethylphenoxy)acetyl]thiourea](/img/structure/B283673.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B283675.png)
